N~1~-(4-{[4-(PROPYLSULFONYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
CAS No.:
Cat. No.: VC8638018
Molecular Formula: C15H23N3O5S2
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O5S2 |
|---|---|
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | N-[4-(4-propylsulfonylpiperazin-1-yl)sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C15H23N3O5S2/c1-3-12-24(20,21)17-8-10-18(11-9-17)25(22,23)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
| Standard InChI Key | MTRXWSPMLNFWGI-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
The compound N~1~-(4-{[4-(Propylsulfonyl)piperazino]sulfonyl}phenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a piperazine ring, a propylsulfonyl group, and an acetamide moiety. This compound is structurally related to other sulfonylpiperazine derivatives, which have been studied for their potential biological activities.
Molecular Formula and Weight
The molecular formula for this compound can be deduced from its components:
-
Piperazine ring: C4H10N2
-
Propylsulfonyl group: C3H7SO3
-
Sulfonyl linkage: SO2
-
Phenyl ring: C6H5
-
Acetamide group: CH3CONH
Combining these components gives a molecular formula of C19H26N4O5S2. The molecular weight can be calculated based on the atomic masses of its constituent atoms.
Anti-inflammatory Activity
Sulfonylpiperazine derivatives have been explored for their anti-inflammatory properties. While specific data on N~1~-(4-{[4-(Propylsulfonyl)piperazino]sulfonyl}phenyl)acetamide is not available, related compounds may exhibit similar activities due to their structural similarities .
Other Potential Activities
Piperazine derivatives are known for their diverse biological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects. The presence of a sulfonyl group and an acetamide moiety could enhance or modify these activities.
Synthesis Methods
The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine ring, introduction of the propylsulfonyl group, and attachment of the phenylsulfonyl and acetamide moieties. Common methods involve nucleophilic substitution reactions and sulfonylation steps.
Characterization Techniques
Characterization would involve spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry to confirm the structure and purity of the compound.
Data Table: Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume